molecular formula C15H12BrFN2O3S B2888576 (5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1448046-94-3

(5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2888576
CAS No.: 1448046-94-3
M. Wt: 399.23
InChI Key: UNGKWRXLAXFUHR-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone: is a complex organic compound that has garnered interest in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopyridine moiety, a fluorophenylsulfonyl group, and an azetidinone ring, making it a versatile molecule for further chemical modifications and applications.

Mechanism of Action

Target of Action

It’s known that this compound can be used in the pd-catalyzed suzuki-miyaura cross-coupling reaction . Therefore, it’s plausible that its targets could be related to the enzymes or proteins involved in this reaction.

Mode of Action

The compound interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide . The fluorosulfate functionality of the compound has distinct reactivity compared to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its use. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound would facilitate the formation of carbon-carbon bonds . The specific effects would depend on the other compounds involved in the reaction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone. For instance, the temperature and pH could affect the rate and efficiency of the Suzuki-Miyaura cross-coupling reaction . Additionally, the presence of other compounds could also influence the reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core pyridine and azetidinone structures. One common approach is to start with 5-bromopyridine-3-carboxylic acid and react it with 3-((4-fluorophenyl)sulfonyl)azetidine under suitable conditions to form the target compound. The reaction conditions may include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization or column chromatography would be used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom on the pyridine ring can be oxidized to form a bromine oxide derivative.

  • Reduction: : The azetidinone ring can be reduced to form a corresponding amine.

  • Substitution: : The fluorophenylsulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: : Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

  • Substitution: : Nucleophiles such as ammonia (NH3) or alkyl halides can be used, often in the presence of a base like triethylamine (Et3N) .

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Amines derived from the azetidinone ring.

  • Substitution: : Various substituted phenylsulfonyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound's ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

  • Industry: : Its unique chemical properties make it suitable for use in materials science and as an intermediate in the production of other valuable chemicals.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as 5-bromopyridine-3-sulfonyl chloride and 3-((4-fluorophenyl)sulfonyl)azetidine . While these compounds share structural similarities, (5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

List of Similar Compounds

  • 5-bromopyridine-3-sulfonyl chloride

  • 3-((4-fluorophenyl)sulfonyl)azetidine

  • 5-bromopyridine-3-carboxylic acid

  • 4-fluorophenylsulfonyl chloride

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2O3S/c16-11-5-10(6-18-7-11)15(20)19-8-14(9-19)23(21,22)13-3-1-12(17)2-4-13/h1-7,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGKWRXLAXFUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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